Trypanocidal Potency: 5-Nitrofuran-2-carboxamide Scaffold vs. Clinical Standard Nifurtimox – Class-Level Potency Advantage
A series of 5-nitro-2-furancarboxylamides, encompassing the core scaffold of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide, demonstrated trypanocidal activity approximately 1000-fold more potent than the clinical nitrofuran nifurtimox against in vitro Trypanosoma brucei [1]. The most potent analogue in the series exhibited very limited cross-resistance to nifurtimox-resistant cells, suggesting a distinct biochemical target and reduced liability for pre-existing resistance mechanisms [1]. While the exact IC₅₀ value for the 4-sulfamoylphenyl derivative was not separately reported in this primary study, the scaffold-wide potency advantage establishes a strong quantitative baseline that procurement scientists should consider when evaluating this compound for antiparasitic screening campaigns.
| Evidence Dimension | In vitro trypanocidal potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-level potency ~1000× more potent than nifurtimox (specific IC₅₀ for 4-sulfamoylphenyl derivative not separately reported in this study) [1] |
| Comparator Or Baseline | Nifurtimox (clinical nitrofuran standard) |
| Quantified Difference | Approximately 1000-fold (class-level, not compound-specific) |
| Conditions | In vitro T. brucei bloodstream-form assay; HeLa cell cytotoxicity counter-screen |
Why This Matters
The 1000-fold potency differential vs. nifurtimox indicates that the 5-nitrofuran-2-carboxamide scaffold, including the target compound, operates through a distinct and more potent mechanism, enabling lower effective screening concentrations in antiparasitic programs.
- [1] Zhou L, Stewart G, Rideau E, Westwood NJ, Smith TK. A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry. 2013;56(3):796–806. doi:10.1021/jm301215e. View Source
